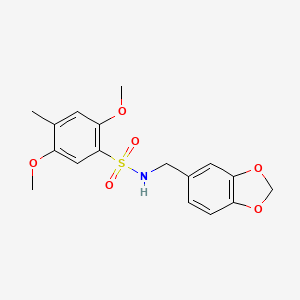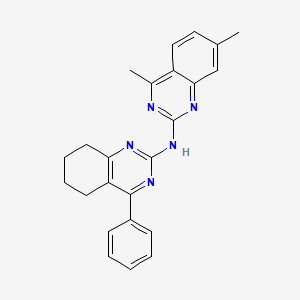![molecular formula C29H26N2O3S B12130079 (2Z)-2-(3-ethoxy-4-propoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12130079.png)
(2Z)-2-(3-ethoxy-4-propoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-(3-éthoxy-4-propoxybenzylidène)-5,6-diphénylimidazo[2,1-b][1,3]thiazol-3(2H)-one est un composé organique complexe qui appartient à la classe des imidazo[2,1-b][1,3]thiazoles. Ce composé se caractérise par sa structure unique, qui comprend un noyau imidazo-thiazole substitué par des groupes éthoxy, propoxy et diphényle. Il a suscité l'intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (2Z)-2-(3-éthoxy-4-propoxybenzylidène)-5,6-diphénylimidazo[2,1-b][1,3]thiazol-3(2H)-one implique généralement des réactions organiques à plusieurs étapes. Une méthode courante comprend la condensation de la 3-éthoxy-4-propoxybenzaldéhyde avec la 5,6-diphénylimidazo[2,1-b][1,3]thiazol-3(2H)-one en milieu basique. La réaction est souvent réalisée en présence d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium dans un solvant approprié tel que l'éthanol ou le méthanol. Le mélange réactionnel est ensuite chauffé à reflux pendant plusieurs heures pour assurer une condensation complète, puis purifié par recristallisation ou chromatographie.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement de la synthèse. De plus, les méthodes industrielles peuvent incorporer des techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) pour garantir la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
(2Z)-2-(3-éthoxy-4-propoxybenzylidène)-5,6-diphénylimidazo[2,1-b][1,3]thiazol-3(2H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation d'oxydes correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide de réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, ce qui conduit à la formation de dérivés réduits.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, où les groupes fonctionnels sur les cycles benzylidène ou thiazole sont remplacés par d'autres substituants.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou neutre.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Agents halogénants comme le brome ou le chlore en présence d'un catalyseur.
Principaux produits formés
Oxydation : Formation d'oxydes ou de dérivés hydroxylés.
Réduction : Formation de dérivés imidazo-thiazole réduits.
Substitution : Formation de dérivés halogénés ou autres dérivés substitués.
Applications de la recherche scientifique
Chimie
En chimie, (2Z)-2-(3-éthoxy-4-propoxybenzylidène)-5,6-diphénylimidazo[2,1-b][1,3]thiazol-3(2H)-one est utilisé comme bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer diverses réactions chimiques et mécanismes.
Biologie
En recherche biologique, ce composé est étudié pour son activité biologique potentielle. Il a montré des résultats prometteurs lors d'études préliminaires en tant qu'agent antimicrobien et anticancéreux. Les chercheurs étudient ses interactions avec les macromolécules biologiques et ses effets sur les voies cellulaires.
Médecine
En médecine, le composé est exploré pour son potentiel thérapeutique. Sa capacité à interagir avec des cibles moléculaires spécifiques en fait un candidat pour le développement de médicaments. Des études sont en cours pour évaluer son efficacité et sa sécurité dans des modèles précliniques.
Industrie
Dans le secteur industriel, (2Z)-2-(3-éthoxy-4-propoxybenzylidène)-5,6-diphénylimidazo[2,1-b][1,3]thiazol-3(2H)-one est utilisé dans le développement de matériaux avancés et de produits chimiques. Ses propriétés uniques le rendent approprié pour des applications dans les revêtements, les polymères et autres produits chimiques spécialisés.
Mécanisme d'action
Le mécanisme d'action de (2Z)-2-(3-éthoxy-4-propoxybenzylidène)-5,6-diphénylimidazo[2,1-b][1,3]thiazol-3(2H)-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes, des récepteurs ou d'autres protéines, modulant leur activité. Cette interaction peut conduire à l'inhibition ou à l'activation de voies cellulaires spécifiques, ce qui entraîne les effets biologiques observés. Les cibles moléculaires et les voies exactes impliquées sont encore en cours d'investigation, mais des études préliminaires suggèrent que le composé peut affecter les voies de signalisation liées à la prolifération cellulaire et à l'apoptose.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2Z)-2-(3-ethoxy-4-propoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential bioactivity. It has shown promise in preliminary studies as an antimicrobial and anticancer agent. Researchers are investigating its interactions with biological macromolecules and its effects on cellular pathways.
Medicine
In medicine, the compound is being explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development. Studies are ongoing to evaluate its efficacy and safety in preclinical models.
Industry
In the industrial sector, this compound is used in the development of advanced materials and chemical products. Its unique properties make it suitable for applications in coatings, polymers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2Z)-2-(3-ethoxy-4-propoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to the inhibition or activation of specific cellular pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect signaling pathways related to cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Composés similaires
- (2Z)-2-(3-éthoxy-4-méthoxybenzylidène)-5,6-diphénylimidazo[2,1-b][1,3]thiazol-3(2H)-one
- (2Z)-2-(3-éthoxy-4-butoxybenzylidène)-5,6-diphénylimidazo[2,1-b][1,3]thiazol-3(2H)-one
- (2Z)-2-(3-méthoxy-4-propoxybenzylidène)-5,6-diphénylimidazo[2,1-b][1,3]thiazol-3(2H)-one
Unicité
L'unicité de (2Z)-2-(3-éthoxy-4-propoxybenzylidène)-5,6-diphénylimidazo[2,1-b][1,3]thiazol-3(2H)-one réside dans son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il peut présenter une réactivité, une activité biologique et des propriétés physiques différentes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C29H26N2O3S |
|---|---|
Poids moléculaire |
482.6 g/mol |
Nom IUPAC |
(2Z)-2-[(3-ethoxy-4-propoxyphenyl)methylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-one |
InChI |
InChI=1S/C29H26N2O3S/c1-3-17-34-23-16-15-20(18-24(23)33-4-2)19-25-28(32)31-27(22-13-9-6-10-14-22)26(30-29(31)35-25)21-11-7-5-8-12-21/h5-16,18-19H,3-4,17H2,1-2H3/b25-19- |
Clé InChI |
DVMHFLFQTZXBAZ-PLRJNAJWSA-N |
SMILES isomérique |
CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5)OCC |
SMILES canonique |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=C(N=C3S2)C4=CC=CC=C4)C5=CC=CC=C5)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone](/img/structure/B12130003.png)
![2-{[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12130009.png)

![2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethyl 5-bromofuran-2-carboxylate](/img/structure/B12130021.png)
![1-{[(4-Benzylpiperazin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B12130029.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-{[(furan-2-ylcarbonyl)oxy]imino}ethanamide](/img/structure/B12130031.png)
![N-ethyl-7-(3-hydroxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12130033.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethylphenyl)pyrrolidine-2,3-dione](/img/structure/B12130035.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B12130037.png)
![7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde](/img/structure/B12130046.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12130047.png)
![N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B12130054.png)

![2-(4-Methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12130090.png)
